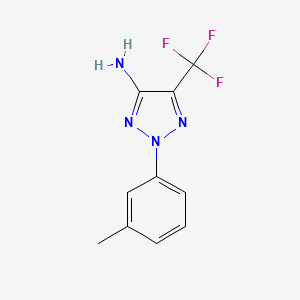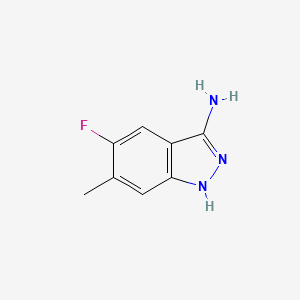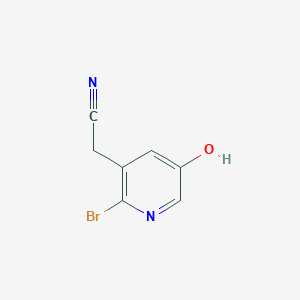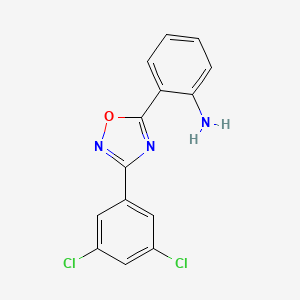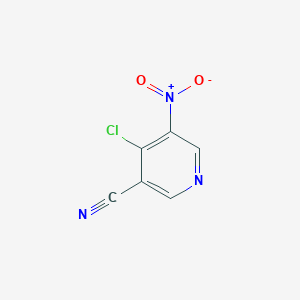
4-Chloro-5-nitronicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-nitronicotinonitrile is an organic compound with the molecular formula C6H2ClN3O2. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 5-position on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-nitronicotinonitrile typically involves the nitration of 4-chloronicotinonitrile. One common method includes the reaction of 4-chloronicotinonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification of the product may involve recrystallization or chromatographic techniques to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5-nitronicotinonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions to form more complex derivatives
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-Chloro-5-aminonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state compounds, though specific products depend on the reaction conditions
Aplicaciones Científicas De Investigación
4-Chloro-5-nitronicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of materials with specific electronic or optical properties .
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-nitronicotinonitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
- 4-Chloro-2-nitronicotinonitrile
- 6-Chloro-5-nitronicotinonitrile
- 2-Chloro-5-nitronicotinonitrile
Comparison: 4-Chloro-5-nitronicotinonitrile is unique due to the specific positioning of the chlorine and nitro groups, which can influence its reactivity and applications. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .
Propiedades
Número CAS |
1707581-29-0 |
|---|---|
Fórmula molecular |
C6H2ClN3O2 |
Peso molecular |
183.55 g/mol |
Nombre IUPAC |
4-chloro-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-4(1-8)2-9-3-5(6)10(11)12/h2-3H |
Clave InChI |
BOEIUZDSSDLANI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)

![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
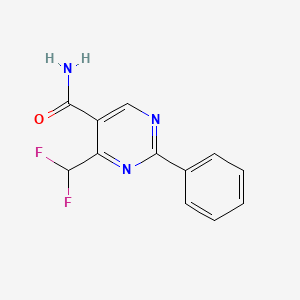
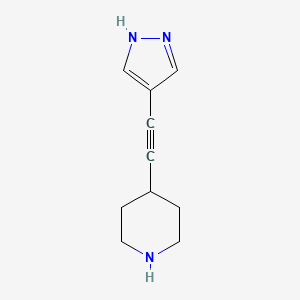
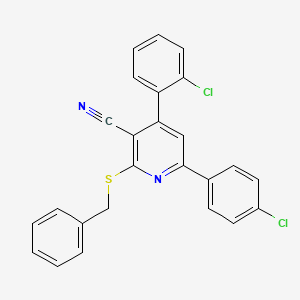
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
